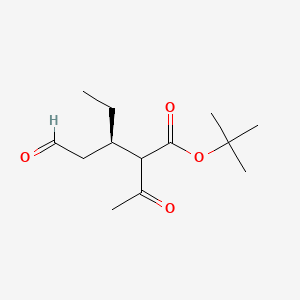

tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate

Beschreibung

tert-Butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate is a chiral ester featuring a tert-butyl-protected carboxylate group, a 5-oxopentanoate backbone, and stereospecific substituents at the 2- and 3-positions. The (3R) configuration, acetyl group at C2, and ethyl group at C3 distinguish it from simpler tert-butyl esters. This compound is likely used in pharmaceutical synthesis or as an intermediate in organic chemistry, leveraging its steric and electronic properties for selective reactions.

Eigenschaften

CAS-Nummer |

921199-63-5 |

|---|---|

Molekularformel |

C13H22O4 |

Molekulargewicht |

242.31 g/mol |

IUPAC-Name |

tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate |

InChI |

InChI=1S/C13H22O4/c1-6-10(7-8-14)11(9(2)15)12(16)17-13(3,4)5/h8,10-11H,6-7H2,1-5H3/t10-,11?/m1/s1 |

InChI-Schlüssel |

BCPBXZRLMREMJJ-NFJWQWPMSA-N |

Isomerische SMILES |

CC[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C |

Kanonische SMILES |

CCC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butylestern, einschließlich tert-Butyl-(3R)-2-Acetyl-3-ethyl-5-oxopentanoat, kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von tert-Butanol mit der entsprechenden Säure oder Säurederivats in Gegenwart eines Katalysators. Beispielsweise wurde die Herstellung von tert-Butylestern aus Aminosäuren und tert-Butanol unter Verwendung von wasserfreiem Magnesiumsulfat und Bortrifluorid-Diethyletherat als zusätzliche Reagenzien berichtet . Eine andere Methode beinhaltet die Verwendung von Strömungs-Mikroreaktorsystemen, die einen effizienteren und nachhaltigeren Ansatz im Vergleich zu herkömmlichen Batch-Prozessen bieten .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von tert-Butylestern häufig großtechnische Reaktionen unter Verwendung von Strömungs-Mikroreaktorsystemen. Diese Systeme bieten eine bessere Kontrolle über die Reaktionsbedingungen, was zu höheren Ausbeuten und reduziertem Abfall führt. Die Verwendung von tert-Butylhydroperoxid in Gegenwart von metallfreien Bedingungen wurde ebenfalls für die Synthese von tert-Butylestern untersucht .

Analyse Chemischer Reaktionen

Reduction of the 5-Oxo Group

The ketone group at position 5 can undergo selective reduction to form a secondary alcohol. Sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF) is commonly employed for such reductions, as demonstrated in the reduction of tert-butyl 3-oxocyclobutanecarboxylate to its alcohol derivative . This reaction typically proceeds at 0–25°C with yields exceeding 95% .

Example Reaction:

Key Data:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | THF/MeOH | 0–25°C | >95% |

Ester Hydrolysis

The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For instance, tert-butyl 3-oxopentanoate analogs undergo hydrolysis using HCl in dioxane or trifluoroacetic acid (TFA) .

Example Reaction:

Key Data:

| Condition | Reagent | Time | Yield | Reference |

|---|---|---|---|---|

| Acidic | 4M HCl/dioxane | 6–12 h | 70–85% |

Enolate Formation and Alkylation

The acetyl group at position 2 facilitates enolate formation under strong bases like LDA (lithium diisopropylamide) or KHMDS (potassium hexamethyldisilazide). This enables alkylation at the α-position, as seen in diastereoselective syntheses of quaternary centers .

Example Reaction:

Key Data:

| Base | Electrophile | Diastereoselectivity | Yield | Reference |

|---|---|---|---|---|

| LDA | Alkyl halide | Up to 97:3 | 65–90% |

Nucleophilic Additions to the Ketone

The 5-oxo group can participate in nucleophilic additions. For example, Grignard reagents or organozinc compounds add to the carbonyl, forming tertiary alcohols. Samarium iodide-mediated reactions, as in azetidinone derivatives, have also been reported .

Example Reaction:

Protection/Deprotection Strategies

The tert-butyl group serves as a robust protecting moiety, stable under basic and nucleophilic conditions but cleavable via acidolysis . This allows sequential functionalization of other reactive sites.

Stereochemical Considerations

The (3R) configuration influences reaction outcomes. For instance, reductions or alkylations may exhibit stereoselectivity due to steric effects from the ethyl and acetyl groups, akin to diastereoselective additions observed in cyclic ketones .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate has been investigated for its potential anticancer properties. Research indicates that derivatives of similar compounds can inhibit key signaling pathways involved in cancer progression, such as the JAK/STAT pathway. For instance, studies on related compounds have shown effectiveness against triple-negative breast cancer cell lines, suggesting that this compound may also exhibit similar bioactivity when properly modified .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows it to be utilized in the construction of biologically active compounds. For example, it can participate in Michael additions and other nucleophilic addition reactions, which are crucial for forming carbon-carbon bonds in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study focused on the structure-activity relationship of O-alkylamino-tethered salicylamide derivatives demonstrated that modifications similar to those possible with this compound could lead to potent anticancer agents. Compounds with specific substitutions showed significant inhibition of tumor growth in xenograft models, indicating a promising avenue for further research into derivatives of this compound .

Case Study 2: Synthesis of Complex Molecules

In another investigation, this compound was used as a starting material for synthesizing indene derivatives through a multi-step reaction involving Knoevenagel condensation. The resulting compounds exhibited high yields and regioselectivity, demonstrating the efficacy of this compound as a versatile building block in organic synthesis .

Wirkmechanismus

The mechanism of action of tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Steric and Electronic Effects

- Acetyl vs. In contrast, amino groups (e.g., in ) introduce nucleophilic reactivity .

- Ethyl vs. Methyl Substituents : The ethyl group at C3 increases lipophilicity and steric bulk compared to methyl analogs, possibly slowing reaction kinetics but improving selectivity in chiral environments.

Research Findings and Trends

- Synthetic Utility : Compounds like the target and Reference Example 97 highlight the versatility of tert-butyl esters in protecting carboxylates during multi-step syntheses. The acetyl and ethyl groups in the target compound may optimize steric protection while maintaining reactivity at desired positions .

- Chiral Applications: The (3R) configuration in the target compound and ’s (3R)-3-amino derivative underscore the importance of stereochemistry in drug intermediates, where enantiopurity affects biological activity .

Biologische Aktivität

Tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate is a compound that has garnered attention due to its potential biological activities, particularly in cancer research and pharmacology. This article explores its biological activity, focusing on its anticancer properties, cytotoxicity, and mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound is classified as an α-keto ester. The presence of the keto functional group allows it to participate in various biochemical reactions, making it a valuable scaffold in medicinal chemistry. The compound's structure can be represented as follows:

Anticancer Properties

Recent studies have investigated the anticancer effects of this compound, particularly its ability to inhibit the growth of various cancer cell lines. One study demonstrated that compounds with similar structures exhibit significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds ranged from 1.17 μM to 2.08 μM, indicating potent activity against these aggressive cancer types .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | MDA-MB-231 | 1.53 |

| Compound 2 | MCF-7 | 1.52 |

| This compound | MDA-MB-231 | TBD |

The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Notably, the STAT3 signaling pathway has been implicated in tumorigenesis, and compounds that inhibit this pathway show promise as anticancer agents .

In vitro studies indicate that derivatives of α-keto esters can inhibit key enzymes involved in tumor growth and metastasis, such as cyclooxygenase and phospholipase A2. These enzymes are crucial for the production of inflammatory mediators that promote cancer progression .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using normal cell lines such as L929 fibroblasts. Preliminary results suggest that while some derivatives exhibit significant cytotoxicity at high concentrations, the compound itself may have a favorable safety profile with minimal toxicity observed at therapeutic doses .

Table 2: Cytotoxicity of Related Compounds

| Compound | L929 Cell Viability (%) at 100 µM | L929 Cell Viability (%) at 200 µM |

|---|---|---|

| Compound A | 75% | 68% |

| Compound B | 90% | 59% |

| This compound | TBD | TBD |

Case Studies

A recent case study evaluated the efficacy of α-keto ester derivatives in vivo using xenograft models of breast cancer. The study found that treatment with these compounds significantly reduced tumor volume compared to control groups, suggesting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.